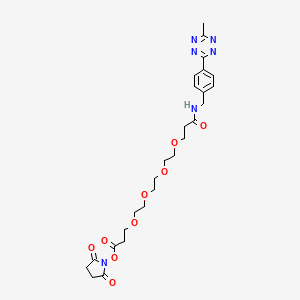
Antitrypanosomal agent 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitrypanosomal agent 19 is an orally available compound known for its efficacy against various species of trypanosomatids, including Trypanosoma brucei brucei, Trypanosoma brucei gambiense, and Trypanosoma brucei rhodesiense . These parasites are responsible for diseases such as Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, and Chagas disease. The compound has shown promising results in inhibiting the growth of these parasites, making it a potential candidate for therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 19 involves multiple steps, starting from acyclic starting materials. The process includes condensation and ring closure reactions to form intermediate compounds, followed by further modifications such as oxidation and formation of guanidines with suitable amines . The detailed synthetic route may vary depending on the specific derivatives being synthesized.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: Antitrypanosomal agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of intermediate compounds to more oxidized forms.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions are derivatives of the original compound with modified functional groups, enhancing their antitrypanosomal activity .
Aplicaciones Científicas De Investigación
Antitrypanosomal agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and metabolic pathways in trypanosomatids.
Industry: Potential use in developing new drugs and formulations for combating parasitic infections.
Mecanismo De Acción
The mechanism of action of antitrypanosomal agent 19 involves targeting specific molecular pathways in trypanosomatids. It inhibits key enzymes and disrupts essential cellular processes, leading to the death of the parasites . The compound’s strong binding affinity to these targets is supported by molecular dynamics simulations and in silico analyses .
Comparación Con Compuestos Similares
Melarsoprol: An arsenic-based drug used to treat HAT, known for its high toxicity.
Nifurtimox: Used for treating Chagas disease, but has significant side effects.
Pentamidine: Effective against early-stage HAT but limited by its toxicity.
Uniqueness of Antitrypanosomal Agent 19: this compound stands out due to its oral availability and lower toxicity compared to traditional treatments. Its broad-spectrum activity against multiple trypanosomatid species and promising in vivo efficacy make it a unique and valuable candidate for further development .
Propiedades
Fórmula molecular |
C10H11N3O4S |
|---|---|
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4S/c1-11-8(14)3-2-6-12-10(15)7-4-5-9(18-7)13(16)17/h2-5H,6H2,1H3,(H,11,14)(H,12,15)/b3-2+ |
Clave InChI |
PWZUAAWZGIUYEM-NSCUHMNNSA-N |
SMILES isomérico |
CNC(=O)/C=C/CNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
SMILES canónico |
CNC(=O)C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)

